molecular formula C9H18ClNO2 B1441637 3-Pyrrolidinyl 3-methylbutanoate hydrochloride CAS No. 1219960-51-6

3-Pyrrolidinyl 3-methylbutanoate hydrochloride

Cat. No.: B1441637
CAS No.: 1219960-51-6
M. Wt: 207.7 g/mol
InChI Key: YJEIKWJKEJGKHQ-UHFFFAOYSA-N
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Description

It has the molecular formula C9H18ClNO2 and a molecular weight of 207.7 g/mol.

Scientific Research Applications

3-Pyrrolidinyl 3-methylbutanoate hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and as a reagent in industrial processes.

Safety and Hazards

The safety data sheet for a similar compound indicates that it can cause skin and eye irritation . It is recommended to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product . If swallowed, it is advised to call a poison center or doctor .

Future Directions

The pyrrolidine ring, a key component of 3-Pyrrolidinyl 3-methylbutanoate hydrochloride, is widely used in drug discovery . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring, makes it a versatile scaffold for the design of new compounds with different biological profiles . This suggests potential future directions in the development of new drugs using this compound.

Preparation Methods

The synthesis of 3-Pyrrolidinyl 3-methylbutanoate hydrochloride involves several steps. One common method includes the reaction of 3-methylbutanoic acid with pyrrolidine in the presence of a suitable catalyst. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-Pyrrolidinyl 3-methylbutanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.

Comparison with Similar Compounds

3-Pyrrolidinyl 3-methylbutanoate hydrochloride can be compared with other similar compounds, such as:

    Pyrrolidine: A simple nitrogen-containing heterocycle used widely in medicinal chemistry.

    Pyrrolizines: Compounds with a fused pyrrolidine ring, known for their biological activities.

    Pyrrolidine-2-one: A derivative of pyrrolidine with significant pharmacological properties.

These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

pyrrolidin-3-yl 3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-7(2)5-9(11)12-8-3-4-10-6-8;/h7-8,10H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEIKWJKEJGKHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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